3-Fluorocyclopentan-1-ol
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Overview
Description
3-Fluorocyclopentan-1-ol is an organic compound with the molecular formula C5H9FO It is a fluorinated cyclopentanol, where a fluorine atom is attached to the third carbon of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclopentan-1-ol can be achieved through several methods. One common approach involves the fluorination of cyclopentanol derivatives. For instance, the asymmetric cleavage of mesomeric cyclopentene oxide with fluorine anions in the presence of chiral salen cobalt complexes can yield this compound with moderate stereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as the hydrogenation of activated olefinic double bonds and the enzymatic deracemization of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form fluorinated cyclopentane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Fluorocyclopentanone or fluorocyclopentanal.
Reduction: Fluorocyclopentane.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorocyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme interactions and the development of enzyme inhibitors.
Industry: It is used in the production of fluorinated materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Fluorocyclopentan-1-ol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in the study of enzyme kinetics and drug design .
Comparison with Similar Compounds
- 2-Fluorocyclopentan-1-ol
- 4-Fluorocyclopentan-1-ol
- 3-Chlorocyclopentan-1-ol
- 3-Bromocyclopentan-1-ol
Comparison: 3-Fluorocyclopentan-1-ol is unique due to the position of the fluorine atom on the cyclopentane ring, which can significantly influence its chemical properties and reactivity. Compared to its analogs, such as 2-Fluorocyclopentan-1-ol and 4-Fluorocyclopentan-1-ol, the 3-position fluorination can result in different stereochemical outcomes and biological activities .
Properties
IUPAC Name |
3-fluorocyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHNSBDAZSAIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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